2-Cycloheptyl-2-methanesulfonylacetic acid
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Overview
Description
2-Cycloheptyl-2-methanesulfonylacetic acid is an organic compound with the molecular formula C₁₀H₁₈O₄S. It is characterized by the presence of a cycloheptyl group attached to a methanesulfonylacetic acid moiety. This compound is primarily used for research purposes and has various applications in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cycloheptyl-2-methanesulfonylacetic acid typically involves the reaction of cycloheptanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Cycloheptyl-2-methanesulfonylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides .
Scientific Research Applications
2-Cycloheptyl-2-methanesulfonylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Cycloheptyl-2-methanesulfonylacetic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexyl-2-methanesulfonylacetic acid
- 2-Cyclopentyl-2-methanesulfonylacetic acid
- 2-Cyclooctyl-2-methanesulfonylacetic acid
Comparison
Compared to its similar compounds, 2-Cycloheptyl-2-methanesulfonylacetic acid is unique due to its seven-membered cycloheptyl ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H18O4S |
---|---|
Molecular Weight |
234.31 g/mol |
IUPAC Name |
2-cycloheptyl-2-methylsulfonylacetic acid |
InChI |
InChI=1S/C10H18O4S/c1-15(13,14)9(10(11)12)8-6-4-2-3-5-7-8/h8-9H,2-7H2,1H3,(H,11,12) |
InChI Key |
VEMOHTKXECVEPM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(C1CCCCCC1)C(=O)O |
Origin of Product |
United States |
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